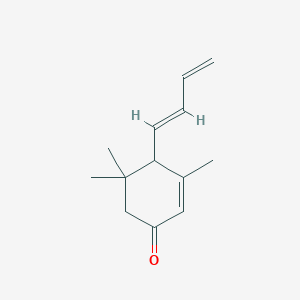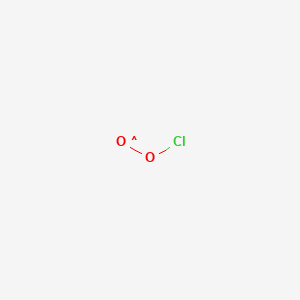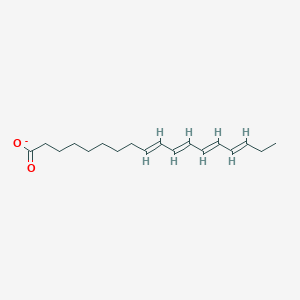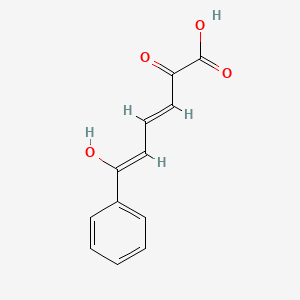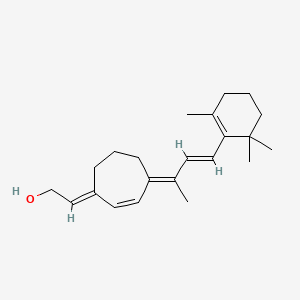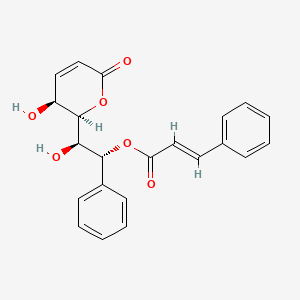
Brivudine monophosphate
Descripción general
Descripción
Brivudine monophosphate, also known as BMP, is a nucleoside analogue that has been used in laboratory experiments for its antiviral and anti-cancer properties. BMP is a prodrug of Brivudine, a purine nucleoside analogue that has been used in clinical trials for the treatment of herpes zoster. BMP is a phosphonate derivative of Brivudine, with a phosphonate group at the 5’ position of the nucleoside. This phosphonate group increases the stability of the BMP molecule, allowing it to remain in the body for a longer period of time.
Aplicaciones Científicas De Investigación
Antiviral Properties
- Selective Antiviral Activity : Brivudine monophosphate demonstrates high and selective antiviral activity against various viruses, especially the herpes virus. It has been observed to be effective in inhibiting viral replication, as indicated by its success in treating herpes zoster infections in immunocompetent adults (Keam, Chapman, & Figgitt, 2012).
- In vitro Efficacy Against Orthopoxviruses : Studies have shown that derivatives of Brivudine, such as cycloSal-nucleoside monophosphates, are effective against orthopoxviruses like vaccinia virus and cowpox virus in vitro. This indicates potential for use in treating infections that could be used in biological attacks (Sauerbrei, Meier, Meerbach, Schiel, Helbig, & Wutzler, 2005).
Potential Antineoplastic Activity
- Activity Against Tumor Cells : Brivudine monophosphate has shown potential antineoplastic activity. It is selectively active against tumor cells expressing high levels of thymidylate synthase (TS). This agent is converted intracellularly by TS to cytotoxic metabolites, suggesting potential applications in cancer treatment, particularly in solid tumors that overexpress TS (Brivudine Phosphoramidate, 2020).
Mechanism of Action
- Inhibition of Viral DNA Polymerase : Brivudine monophosphate acts by blocking the action of DNA polymerases, thereby inhibiting viral DNA replication. This mechanism of action is crucial in controlling viral infections and has implications for antiviral therapy (Caillat, Topalis, Agrofoglio, Pochet, Balzarini, Deville‐Bonne, & Meyer, 2008).
Research Development and Validation
- Development and Validation of Bioanalytical Methods : Research has focused on developing and validating bioanalytical methods for Brivudine in human plasma. This involves high-performance liquid chromatography, demonstrating the compound's pharmacokinetic properties and its potential for clinical application (Satheshkumar & Muruganantham, 2020).
Propiedades
IUPAC Name |
[(2R,3S,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN2O8P/c12-2-1-6-4-14(11(17)13-10(6)16)9-3-7(15)8(22-9)5-21-23(18,19)20/h1-2,4,7-9,15H,3,5H2,(H,13,16,17)(H2,18,19,20)/b2-1+/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWCVKAHHUJPQO-PIXDULNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CBr)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/Br)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN2O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80860-82-8, 83378-41-0 | |
| Record name | Brivudine monophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080860828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Bromovinyl)-2'-deoxyuridylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083378410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brivudine monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04438 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BRIVUDINE MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O7N0Y11U8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing CycloSal-pronucleotides of brivudine monophosphate?
A1: While the abstract doesn't delve into specific reasons for developing CycloSal-pronucleotides of brivudine monophosphate, it highlights that these derivatives demonstrate "highly active antiviral" properties []. This suggests that the modification using CycloSal might enhance the drug's delivery, cellular uptake, or metabolic stability, ultimately leading to improved antiviral efficacy compared to the unmodified brivudine monophosphate. Further research would be needed to confirm these hypotheses and fully understand the benefits of this specific modification.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (14E)-14-ethylidene-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B1235066.png)


